molecular formula C9H7NO2 B8067211 Benzene, 4-ethynyl-1-methyl-2-nitro- CAS No. 676260-08-5

Benzene, 4-ethynyl-1-methyl-2-nitro-

Cat. No.: B8067211
CAS No.: 676260-08-5
M. Wt: 161.16 g/mol
InChI Key: IPWWKDOYDIWAHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 4-ethynyl-1-methyl-2-nitro- is an organic compound with the molecular formula C9H7NO2 It is a derivative of benzene, characterized by the presence of an ethynyl group at the 4-position, a methyl group at the 1-position, and a nitro group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 4-ethynyl-1-methyl-2-nitro- typically involves multi-step organic reactions. The reaction conditions often require the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzene, 4-ethynyl-1-methyl-2-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzene, 4-ethynyl-1-methyl-2-nitro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 4-ethynyl-1-methyl-2-nitro- involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ethynyl group can engage in π-π interactions with aromatic systems. These interactions can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

  • Benzene, 4-ethynyl-2-methyl-1-nitro-
  • Benzene, 1-ethynyl-4-nitro-
  • Benzene, 1-ethynyl-4-methyl-

Comparison: Benzene, 4-ethynyl-1-methyl-2-nitro- is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions compared to other similar compounds. For example, the presence of the nitro group at the 2-position can lead to different electronic effects and steric hindrance compared to its isomers .

Properties

IUPAC Name

4-ethynyl-1-methyl-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-3-8-5-4-7(2)9(6-8)10(11)12/h1,4-6H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWWKDOYDIWAHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C#C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10460797
Record name Benzene, 4-ethynyl-1-methyl-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676260-08-5
Record name Benzene, 4-ethynyl-1-methyl-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.